5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid
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Overview
Description
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a sulfonyl group, and an alkyne group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the fluorine atom and the sulfonyl group. The alkyne group is then added through a series of reactions involving alkyne precursors and appropriate catalysts. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in click chemistry reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive alkyne group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The sulfonyl group can interact with nucleophiles, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid: Similar structure but with a different position of the alkyne group.
5-(But-3-yn-1-ylsulfonyl)-3-fluorobenzoic acid: Similar structure but with a different position of the fluorine atom.
5-(But-3-yn-1-ylsulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
The unique combination of the alkyne, sulfonyl, and fluorine groups in 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-but-3-ynylsulfonyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCXNKSINYSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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